molecular formula C14H27NO2 B12863486 tert-Butyl ((1s,4r)-4-propylcyclohexyl)carbamate

tert-Butyl ((1s,4r)-4-propylcyclohexyl)carbamate

Cat. No.: B12863486
M. Wt: 241.37 g/mol
InChI Key: NOAGOOQNZNFSGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ((1s,4r)-4-propylcyclohexyl)carbamate is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields such as agriculture, pharmaceuticals, and chemical synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1s,4r)-4-propylcyclohexyl)carbamate typically involves the reaction of tert-butyl chloroformate with ((1s,4r)-4-propylcyclohexyl)amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and reactors can help in maintaining precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1s,4r)-4-propylcyclohexyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may require catalysts or specific reagents depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

tert-Butyl ((1s,4r)-4-propylcyclohexyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein modification.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((1s,4r)-4-propylcyclohexyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming covalent bonds with their active sites, leading to the inhibition of their activity. This mechanism is particularly useful in studying enzyme functions and developing enzyme inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((1s,4r)-4-hydroxycyclohexyl)carbamate
  • tert-Butyl ((1s,4r)-4-methylcyclohexyl)carbamate
  • tert-Butyl ((1s,4r)-4-ethylcyclohexyl)carbamate

Uniqueness

tert-Butyl ((1s,4r)-4-propylcyclohexyl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the propyl group in the cyclohexyl ring can influence its reactivity and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H27NO2

Molecular Weight

241.37 g/mol

IUPAC Name

tert-butyl N-(4-propylcyclohexyl)carbamate

InChI

InChI=1S/C14H27NO2/c1-5-6-11-7-9-12(10-8-11)15-13(16)17-14(2,3)4/h11-12H,5-10H2,1-4H3,(H,15,16)

InChI Key

NOAGOOQNZNFSGV-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC(CC1)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.